



Application Notes and Protocols for In Vivo Administration of BRD4-Targeting PROTACs

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Compound of Interest		
Compound Name:	PROTAC BRD4 ligand-2	
Cat. No.:	B12426775	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's cellular machinery to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity results in the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. BRD4-targeting PROTACs offer a powerful alternative to traditional inhibitors by eliminating the BRD4 protein, which can lead to a more profound and durable pharmacological effect.

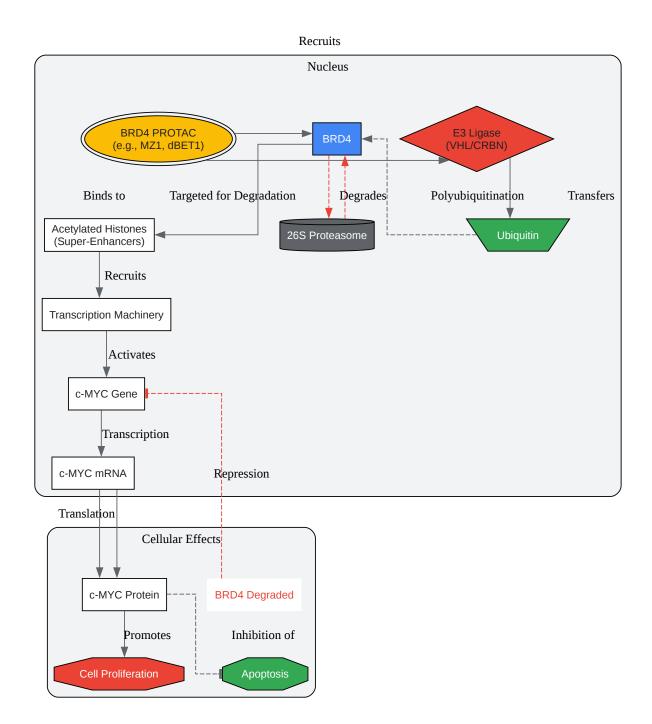
While a specific molecule designated "PROTAC BRD4 ligand-2" has been identified as a ligand for synthesizing BRD4-targeting PROTACs like CFT-2718, detailed in vivo administration protocols for this specific ligand are not extensively published. Therefore, this document provides a consolidated overview of methodologies and data from studies on several well-characterized BRD4 PROTACs (e.g., MZ1, dBET1, ARV-771, and JQAD1) to serve as a representative guide for researchers.



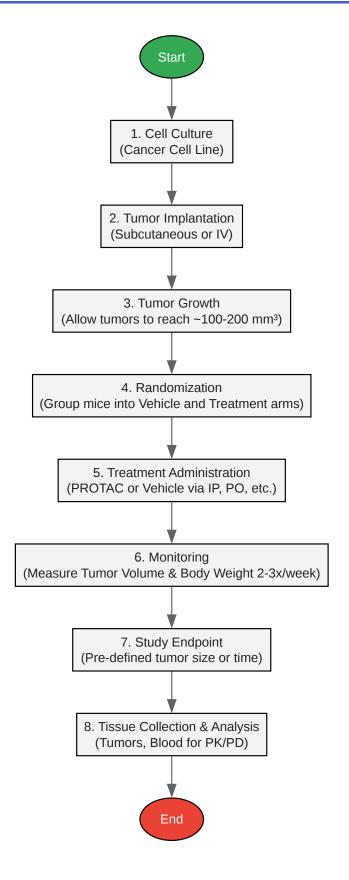
Mechanism of Action and Signaling Pathway

BRD4 functions as a transcriptional coactivator by binding to acetylated histones at superenhancers and promoters. This action recruits the transcriptional machinery necessary to drive the expression of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, PROTACs effectively dismantle this scaffolding function, leading to the transcriptional repression of these critical cancer-driving genes. This ultimately results in reduced cell proliferation and the induction of apoptosis in cancer cells.









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References

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